An In-depth Technical Guide to 2-Chloro-5-nitrobenzophenone: Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to 2-Chloro-5-nitrobenzophenone: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and key synthetic applications of 2-Chloro-5-nitrobenzophenone. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols for its synthesis and a common subsequent reaction are also provided, along with visualizations of the compound's structure and relevant chemical transformations.
Chemical Structure and Identification
2-Chloro-5-nitrobenzophenone is an aromatic ketone derivative characterized by a benzoyl group attached to a chloronitrophenyl ring. Its structure is fundamental to its reactivity and utility as a chemical intermediate.
Caption: Chemical Structure of 2-Chloro-5-nitrobenzophenone.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (2-chloro-5-nitrophenyl)(phenyl)methanone[1] |
| CAS Number | 34052-37-4[1] |
| Molecular Formula | C₁₃H₈ClNO₃[1] |
| Molecular Weight | 261.66 g/mol [1] |
| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)--INVALID-LINK--[O-])Cl |
| InChI | InChI=1S/C13H8ClNO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H[1] |
Physicochemical Properties
The physical and chemical properties of 2-Chloro-5-nitrobenzophenone are crucial for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Pale yellow to orange or pale cream to brown powder |
| Melting Point | 83-85 °C[2] |
| Boiling Point | 235°C (rough estimate)[2] |
| Solubility | Soluble in Benzene and Methanol[2][3] |
Spectral Data
Spectroscopic data is essential for the structural confirmation and purity assessment of 2-Chloro-5-nitrobenzophenone.
Table 3: Spectral Data
| Spectroscopy | Data |
| ¹H NMR | Spectral data available, typically showing complex aromatic multiplets.[1] |
| ¹³C NMR | Spectral data available, showing characteristic peaks for aromatic and carbonyl carbons.[1] |
| FTIR | Characteristic peaks for C=O (carbonyl), C-Cl, and N-O (nitro) functional groups are expected. |
| Mass Spectrometry | Molecular Ion (M+): m/z 261. Key fragment ions observed at m/z 105 and 77.[1] |
Experimental Protocols
Synthesis of 2-Chloro-5-nitrobenzophenone via Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of 2-Chloro-5-nitrobenzophenone based on the Friedel-Crafts acylation reaction.
Reaction: 2-Chloro-5-nitrobenzoyl chloride + Benzene → 2-Chloro-5-nitrobenzophenone
Materials:
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2-Chloro-5-nitrobenzoyl chloride
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Benzene (anhydrous)
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Aluminum chloride (AlCl₃, anhydrous)
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Dichloromethane (DCM, anhydrous)
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Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 2-chloro-5-nitrobenzoyl chloride (1 equivalent) in anhydrous benzene (used as both reactant and solvent) and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow, cautious addition of crushed ice, followed by dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-Chloro-5-nitrobenzophenone.
Caption: Workflow for the synthesis of 2-Chloro-5-nitrobenzophenone.
Reduction of 2-Chloro-5-nitrobenzophenone to 2-Amino-5-chlorobenzophenone
A key application of 2-Chloro-5-nitrobenzophenone is its conversion to the corresponding amino derivative, a crucial intermediate in the synthesis of pharmaceuticals, such as certain benzodiazepines.
Reaction: 2-Chloro-5-nitrobenzophenone → 2-Amino-5-chlorobenzophenone
Materials:
-
2-Chloro-5-nitrobenzophenone
-
Ethanol
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution, 2M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-Chloro-5-nitrobenzophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the solution.
-
Carefully add concentrated hydrochloric acid dropwise while stirring.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and basify to pH > 10 by the slow addition of 2M sodium hydroxide solution, while cooling in an ice bath.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-Amino-5-chlorobenzophenone.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: Synthetic pathway for the reduction of the nitro group.
Applications in Drug Development
2-Chloro-5-nitrobenzophenone primarily serves as a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural features, namely the reactive sites on the benzophenone core and the convertible nitro group, allow for its elaboration into more complex molecules. The reduction of the nitro group to an amine is a common transformation, yielding 2-amino-5-chlorobenzophenone derivatives that are precursors to several classes of drugs, most notably benzodiazepines, which have anxiolytic, sedative, and anticonvulsant properties. The chloro and nitro substituents on the phenyl ring also influence the electronic properties and reactivity of the molecule, making it a versatile building block in medicinal chemistry.
Safety and Handling
2-Chloro-5-nitrobenzophenone is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area with copious amounts of water. When heated to decomposition, it may emit toxic fumes.[4] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS) or validated laboratory protocols. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
